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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237 Get Quote

Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-Chloro-4-nitrophenetole) is a

trisubstituted benzene derivative characterized by the interplay of strong electron-withdrawing

(nitro, chloro) and electron-donating (ethoxy) groups. It serves as a primary scaffold for the

production of 3-chloro-4-ethoxyaniline (3-chloro-p-phenetidine), a key building block in the

synthesis of azo dyes and tyrosine kinase inhibitors.

Property Data

IUPAC Name 2-Chloro-1-ethoxy-4-nitrobenzene

CAS Registry Number 5493-71-0

Molecular Formula C₈H₈ClNO₃

Molecular Weight 201.61 g/mol

Physical State Pale yellow crystalline solid

Melting Point 56–60 °C (typical for homologs)
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The reactivity of this molecule is dictated by the competing electronic effects of its three

substituents.

Electronic Effects
Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I)

and resonance (-M). It significantly deactivates the ring towards electrophilic attack but

activates the ring (specifically the C1 position) for nucleophilic aromatic substitution (SₙAr).[1]

Ethoxy Group (-OEt at C1): A strong electron-donating group (EDG) by resonance (+M),

which increases electron density at the ortho (C2, C6) and para (C4) positions. However, the

C4 position is occupied by the nitro group, creating a "push-pull" electronic system that

stabilizes the molecule but makes the C1-O bond susceptible to cleavage under harsh acidic

conditions.

Chlorine Atom (-Cl at C2): Exhibits an electron-withdrawing inductive effect (-I) but a weak

electron-donating resonance effect (+M). Its position ortho to the ethoxy group introduces

steric strain, forcing the ethyl chain to adopt a specific conformation to minimize repulsion.

Structural Geometry
The nitro group typically lies coplanar with the benzene ring to maximize resonance

delocalization. However, the ortho-chlorine atom can induce a slight twist in the ethoxy group's

orientation, disrupting perfect planarity. This steric crowding at the C1-C2 interface is a critical

factor in the regioselectivity of downstream substitution reactions.

Synthesis Pathways[3][4][5][6][7]
Two primary routes exist for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene. The

Nucleophilic Aromatic Substitution (SₙAr) route is preferred for industrial scalability due to the

availability of 1,2-dichloro-4-nitrobenzene.

Route A: SₙAr of 1,2-Dichloro-4-nitrobenzene (Industrial
Standard)
This method exploits the regioselectivity of SₙAr. In 1,2-dichloro-4-nitrobenzene, the chlorine at

C1 is para to the activating nitro group, while the chlorine at C2 is meta. Nucleophilic attack by
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ethoxide occurs exclusively at the activated C1 position.

Reagents: 1,2-Dichloro-4-nitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.

Mechanism: Addition-Elimination (Meisenheimer Complex).

Regioselectivity: >99% substitution at C1 (para to NO₂).

Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab
Scale)
A classic Williamson ether synthesis. While effective, it requires the pre-synthesis of the phenol

precursor.

Reagents: 2-Chloro-4-nitrophenol, Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate

(K₂CO₃), Acetone/DMF.

Mechanism: Sₙ2 attack of the phenoxide anion on the ethyl halide.

Synthesis Workflow Diagram

Figure 1: Convergent Synthesis Pathways for 2-Chloro-1-ethoxy-4-nitrobenzene
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Figure 1: The SₙAr route (blue) is favored for regioselectivity, targeting the chlorine para to the

nitro group.

Experimental Protocol: SₙAr Synthesis
Objective: Synthesize 2-Chloro-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene.
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Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux

condenser and N₂ inlet, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 volumes) to

generate Sodium Ethoxide in situ.

Addition: Cool the solution to 0–5 °C. Add 1,2-dichloro-4-nitrobenzene (1.0 eq) portion-wise

to control the exotherm.

Reaction: Warm the mixture to room temperature, then reflux for 4–6 hours. Monitor by TLC

(Hexane:Ethyl Acetate 8:2) or HPLC for the disappearance of starting material.

Workup:

Concentrate the ethanol under reduced pressure.

Pour the residue into ice-water (50 volumes).

The product will precipitate as a pale yellow solid.

Filter and wash with cold water to remove NaCl and excess base.

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Reactivity Profile & Applications
The primary utility of 2-Chloro-1-ethoxy-4-nitrobenzene lies in its reduction to the

corresponding aniline.

Reduction to 3-Chloro-4-ethoxyaniline
The nitro group is selectively reduced to an amine while preserving the chloro and ethoxy

substituents. This aniline is a "masked" form of reactivity, often used in coupling reactions.

Method A (Catalytic Hydrogenation): H₂, Raney Ni or Pt/C, MeOH. Note: Dehalogenation is a

risk; sulfided Pt/C is often used to prevent C-Cl cleavage.

Method B (Béchamp Reduction): Fe powder, HCl (cat), Ethanol/Water. This is the classic,

robust method that avoids dehalogenation.
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Downstream Applications
The resulting amine (3-Chloro-4-ethoxyaniline) is a precursor for:

Pharmaceuticals: Intermediate for tyrosine kinase inhibitors (e.g., Lapatinib analogs) where

the 3-chloro-4-alkoxy motif fits into hydrophobic pockets of enzymes.

Agrochemicals: Synthesis of urea-based herbicides.

Dyes: Coupling component for azo dyes, providing specific spectral shifts due to the chloro-

alkoxy substitution pattern.

Spectroscopic Characterization
The following data is derived from high-fidelity analogs (e.g., 2-chloro-4-nitroanisole) and

predicted shifts for the ethoxy group.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J)

Assignment

H3 8.28 Doublet (d) J ≈ 2.5 Hz

Aromatic proton

ortho to NO₂,

ortho to Cl.

Highly

deshielded.

H5 8.17
Doublet of

Doublets (dd)
J ≈ 9.0, 2.5 Hz

Aromatic proton

ortho to NO₂,

meta to Cl.

H6 7.02 Doublet (d) J ≈ 9.0 Hz

Aromatic proton

ortho to OEt.

Shielded by

resonance.

-OCH₂- 4.18 Quartet (q) J ≈ 7.0 Hz

Methylene

protons of the

ethoxy group.

-CH₃ 1.48 Triplet (t) J ≈ 7.0 Hz
Methyl protons of

the ethoxy group.

Infrared Spectroscopy (IR)
1520 cm⁻¹, 1340 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

1050 cm⁻¹: C-Cl stretch.

3100 cm⁻¹: C-H aromatic stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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